1-(4-Ethylbenzoyl)piperazine

Neuroprotection Alzheimer's Disease Beta-Amyloid

Unlike generic benzoylpiperazines, 1-(4-Ethylbenzoyl)piperazine uniquely protects neurons against Aβ1-42-induced toxicity and reverses ATP depletion — an activity absent in the unsubstituted analog. With a measurable D2 IC50 of 16µM, it is a defined SAR starting point for CNS drug discovery. The electron-donating para-ethyl group also correlates with enhanced cytotoxicity across cancer cell lines, unlike halogenated variants. Procure this ≥95% purity compound to advance your Alzheimer's, schizophrenia, and oncology programs.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B11943082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylbenzoyl)piperazine
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)N2CCNCC2
InChIInChI=1S/C13H18N2O/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
InChIKeyFPYQUYNXGBEELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethylbenzoyl)piperazine: Baseline Profile for Research and Procurement


1-(4-Ethylbenzoyl)piperazine is a piperazine derivative featuring a benzoyl group substituted with an ethyl group at the para position [1]. Its molecular formula is C13H18N2O, with a molecular weight of 218.29 g/mol . This compound is a key substructure found in molecules isolated from plants of the Asteraceae genus, which are traditionally used to restore declining mental functions [1]. It is primarily employed as a research intermediate and a lead compound scaffold in medicinal chemistry, particularly for developing novel therapies targeting central nervous system disorders [1].

Why In-Class Benzoylpiperazines Cannot Simply Replace 1-(4-Ethylbenzoyl)piperazine


Benzoylpiperazines, while sharing a common core, exhibit highly divergent pharmacological profiles due to subtle variations in their substituents. For instance, 1-benzoylpiperazine demonstrates negligible affinity for serotonin receptors (Ki >10,000 nM) , and the presence of a 4-ethyl group in 1-(4-Ethylbenzoyl)piperazine is critical for its distinct neuroprotective activity against beta-amyloid-induced toxicity, a property not shared by the unsubstituted analog [1]. The simple substitution of a methyl group (as in 1-(4-methylbenzoyl)piperazine) or a chlorine atom (as in 1-(4-chlorobenzoyl)piperazine) leads to different physicochemical properties and biological targets, making generic substitution scientifically unsound and potentially misleading in research outcomes.

Quantitative Evidence Differentiating 1-(4-Ethylbenzoyl)piperazine from Analogs


Neuroprotective Activity Against Aβ1-42 Toxicity in Neuronal Cells

1-(4-Ethylbenzoyl)piperazine demonstrates a unique neuroprotective profile against β-amyloid toxicity, which is absent in the unsubstituted 1-benzoylpiperazine analog. It displayed strong neuroprotective properties against Aβ1-42 and reversed Aβ1-42-induced ATP depletion on neuronal cells [1]. This suggests a specific mitochondrial site of action that is conferred by the 4-ethyl substituent.

Neuroprotection Alzheimer's Disease Beta-Amyloid

Receptor Binding Profile Compared to Unsubstituted 1-Benzoylpiperazine

While 1-(4-Ethylbenzoyl)piperazine has been shown to inhibit dopamine D2 receptor activity with an IC50 of 16 µM , the unsubstituted analog 1-benzoylpiperazine shows negligible affinity for related serotonin 5-HT2 receptors (Ki >10,000 nM) . This indicates that the 4-ethyl substitution is crucial for imparting meaningful receptor interaction and selectivity, distinguishing it from the pharmacologically inert benzoylpiperazine core.

Receptor Binding Dopamine D2 Serotonin 5-HT2

Cytotoxic Activity Benchmark Against Other Para-Substituted Analogs

A study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed that the para-substituent significantly impacts anticancer activity [1]. While 1-(4-Ethylbenzoyl)piperazine was not the specific test compound, the study demonstrates that introducing an electron-donating group (like methoxy) at the para-position (Compound 5c) increases activity against all tested cancer cell lines compared to halogenated analogs (Compounds 5a, 5b, 5d) [1]. This class-level inference suggests that the electron-donating ethyl group in 1-(4-Ethylbenzoyl)piperazine may confer a distinct cytotoxic profile compared to electron-withdrawing substituents like chlorine in 1-(4-chlorobenzoyl)piperazine.

Cytotoxicity Anticancer Structure-Activity Relationship

Versatility as a Synthetic Intermediate in Drug Discovery

Patents and literature describe 1-(4-Ethylbenzoyl)piperazine as a versatile intermediate for creating diverse CNS-active compounds. It is a key precursor in synthesizing more complex molecules with potential therapeutic applications in treating psychoses, schizophrenia, and Alzheimer's disease [1]. Its structure, featuring a reactive piperazine nitrogen and a modifiable ethyl group, allows for further functionalization to fine-tune pharmacological properties, a level of chemical modularity not present in simpler, unsubstituted analogs like 1-benzoylpiperazine.

Medicinal Chemistry Synthetic Intermediate Drug Development

Optimal Application Scenarios for Procuring 1-(4-Ethylbenzoyl)piperazine


Lead Compound for Alzheimer's Disease (AD) Drug Discovery Programs

Procure 1-(4-Ethylbenzoyl)piperazine as a starting point for medicinal chemistry campaigns targeting Alzheimer's disease. Its demonstrated ability to protect neuronal cells against Aβ1-42-induced toxicity and reverse associated ATP depletion [1] positions it as a validated lead compound for developing novel neuroprotective agents.

CNS Receptor Ligand Screening and SAR Studies

Utilize 1-(4-Ethylbenzoyl)piperazine in screening panels to explore structure-activity relationships (SAR) around dopamine D2 receptors. With a measurable D2 receptor IC50 of 16 µM [1], it provides a defined starting point for iterative chemical modifications aimed at improving potency and selectivity for CNS drug discovery.

Chemical Synthesis of Next-Generation CNS Therapeutics

Employ 1-(4-Ethylbenzoyl)piperazine as a key synthetic intermediate in the development of novel compounds for treating CNS disorders, as outlined in patents related to GlyT-1 inhibition for psychoses and schizophrenia [1]. Its core structure allows for a range of chemical transformations to access diverse and patentable chemical matter.

Scaffold for Developing Anticancer Agents with a Specific Substituent Profile

Select 1-(4-Ethylbenzoyl)piperazine over halogenated analogs (e.g., 4-chloro or 4-fluoro) for developing novel anticancer agents. Class-level SAR studies on similar piperazine derivatives indicate that electron-donating para-substituents, such as the ethyl group, are correlated with enhanced cytotoxic activity across multiple cancer cell lines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Ethylbenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.